molecular formula C8H13N3 B13154343 1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B13154343
M. Wt: 151.21 g/mol
InChI Key: YEJQZIOTOMXDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a chemical compound with the CAS Registry Number 1379826-07-9 . It has a molecular formula of C8H13N3 and a molecular weight of 151.21 g/mol . This organoheterobicyclic scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key intermediate in the development of novel therapeutic agents. The tetrahydroimidazopyrazine core is a privileged structure in drug discovery. Patent literature reveals that derivatives based on this scaffold are being actively investigated for various biological activities. For instance, substituted tetrahydroimidazo[1,5-a]pyrazines have been identified as potent and selective inhibitors of Factor XIa, a promising target for new antithrombotic therapies with the potential for reduced bleeding side effects . Other research avenues include the development of tetrahydroimidazo[1,5-a]pyrazine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes . Furthermore, closely related structural analogs, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives, have been explored as G protein inhibitors, which can interfere with intracellular signaling pathways and are valuable tool compounds for biological research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C8H13N3/c1-2-7-8-5-9-3-4-11(8)6-10-7/h6,9H,2-5H2,1H3

InChI Key

YEJQZIOTOMXDIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CNCCN2C=N1

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Imidazole derivatives : The synthesis often begins with imidazole or substituted imidazoles that are regioselectively iodinated or brominated to enable subsequent functionalization.
  • Aldehydes (R1-CH2-CH2-CHO) : These aldehydes are pivotal reagents for ring closure and introduction of substituents. They can be prepared from hydrocinnamic acids via reduction and oxidation sequences or by Knoevenagel condensation followed by catalytic hydrogenation.
  • Protected amines : Amino groups are often protected (e.g., Boc protection) during intermediate steps to prevent side reactions.

Halogenation and Cross-Coupling

  • Regioselective iodination of imidazole derivatives is performed using iodine and sodium carbonate in aqueous dioxane to afford di- or tri-iodoimidazoles.
  • These iodoimidazoles serve as substrates for cross-coupling reactions such as Stille coupling with tributyl(vinyl)tin reagents to introduce vinyl groups.
  • Subsequent hydrogenation of vinyl substituents yields ethyl-substituted imidazo[1,5-a]pyrazine derivatives.

Formation of the Tetrahydroimidazo[1,5-a]pyrazine Core

  • The fusion of the pyrazine ring onto the imidazole core is achieved through intramolecular cyclization reactions.
  • Microwave-assisted Pictet-Spengler type reactions have been employed to facilitate ring closure between primary amines and aldehydes.
  • Hydrogenation steps using Pd/C catalysts under mild conditions reduce unsaturated intermediates to tetrahydro derivatives.

Functional Group Transformations

  • Amino protecting groups (e.g., Boc) are removed under acidic conditions after ring formation.
  • Condensation reactions with carboxylic acids or esters using reagents like bis(2-oxo-3-oxazolidinyl)phosphonic chloride allow further derivatization.
  • Halogenated succinimides are used to introduce halogen substituents on intermediates.

Representative Reaction Conditions

Step Reagents/Conditions Outcome
Iodination I2, Na2CO3, dioxane/H2O, room temperature 2,4,5-triiodoimidazole
N-Alkylation NaH, BrCH2CH2NHBoc N-Boc protected alkylated imidazole
Stille Coupling n-tributyl(vinyl)tin, Pd catalyst Vinyl-substituted imidazole
Hydrogenation H2, Pd/C, ethanol, room temperature Ethyl-substituted tetrahydroimidazo[1,5-a]pyrazine
Pictet-Spengler Cyclization Microwave-assisted, aldehyde, amine, DMF solvent Fused bicyclic imidazo[1,5-a]pyrazine
Boc Deprotection HCl in dioxane Free amine intermediate

Detailed Synthetic Route Example

A typical synthetic sequence to 1-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is as follows:

  • Iodination of imidazole : Imidazole is treated with iodine and sodium carbonate in dioxane/water to give 2,4,5-triiodoimidazole.

  • N-alkylation and protection : The triiodoimidazole is N-alkylated with ethyl bromide or ethyl-containing alkylating agents in the presence of NaH and Boc protection is introduced to protect the amine.

  • Selective removal of iodine substituents : Treatment with ethylmagnesium bromide (EtMgBr) selectively removes two iodine atoms, yielding a 4-iodoimidazole derivative.

  • Cross-coupling : The 4-iodoimidazole undergoes Stille coupling with tributyl(vinyl)tin to introduce a vinyl group at the 4-position.

  • Hydrogenation : The vinyl group is hydrogenated over Pd/C catalyst to afford the ethyl-substituted imidazo[1,5-a]pyrazine scaffold.

  • Cyclization : The primary amine is reacted with aldehyde (e.g., ethyl-substituted aldehyde) under microwave-assisted Pictet-Spengler conditions to close the pyrazine ring, forming the tetrahydroimidazo[1,5-a]pyrazine core.

  • Deprotection : Acidic treatment removes Boc groups, yielding the target this compound.

Data Tables Summarizing Key Steps and Conditions

Step No. Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Iodination I2, Na2CO3, dioxane/H2O RT 2-4 hours 80-90 Regioselective iodination
2 N-Alkylation & Boc Protection NaH, BrCH2CH2NHBoc 0 to RT 3-6 hours 75-85 Protects amine functionality
3 Iodine removal EtMgBr 0 to RT 1-2 hours 65-75 Selective deiodination
4 Stille Coupling Tributyl(vinyl)tin, Pd catalyst 80 °C 8 hours 70-80 Vinyl group introduction
5 Hydrogenation H2, Pd/C, EtOH RT 4 hours >90 Converts vinyl to ethyl
6 Cyclization (Pictet-Spengler) Aldehyde, amine, microwave, DMF 120-140 °C 30-60 min 60-70 Ring closure to form fused bicyclic
7 Boc Deprotection HCl in dioxane RT 1-2 hours >90 Final deprotection step

Research Discoveries and Notes

  • The use of microwave-assisted Pictet-Spengler reactions significantly improves cyclization efficiency and reduces reaction times compared to conventional heating.
  • Regioselective halogenation and subsequent selective dehalogenation are critical to controlling substitution patterns on the imidazole ring, which directly affect the biological activity of the final compound.
  • The ethyl substituent at the N-1 position is effectively introduced via hydrogenation of vinyl intermediates obtained from Stille coupling.
  • Protecting groups such as Boc are essential for managing amine reactivity during multi-step syntheses and are easily removed under mild acidic conditions.
  • The synthetic routes allow for structural diversification by varying aldehyde substituents, enabling the preparation of analogs for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Insights:
  • Ring Fusion Position : The [1,5-a] fusion (target compound) vs. [1,2-a] (e.g., BIM-46174) alters the spatial arrangement of heteroatoms, impacting receptor binding. For instance, imidazo[1,5-a]pyrazine derivatives exhibit superior orexin receptor antagonism compared to [1,2-a] analogues .
  • Substituent Effects : Ethyl groups enhance lipophilicity and metabolic stability, whereas halogens (Cl, Br) improve electrophilic reactivity for further functionalization .
  • Saturation : Partial saturation (5,6,7,8-tetrahydro) reduces ring strain and enhances conformational flexibility, critical for optimizing pharmacokinetics .
1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
  • Primary Use : Intermediate for dual orexin receptor antagonists (DORAs), which promote sleep by blocking orexin-induced arousal .
  • SAR Insights : Ethyl substitution at the 1-position balances potency and brain permeability, critical for central nervous system (CNS) targeting .
1-Chloro Analogues
  • Activity : Demonstrated 10-fold higher potency in NaV1.7 ion channel inhibition compared to imidazo[1,2-a]pyrazine derivatives, highlighting the importance of ring fusion geometry .
BIM-46174 and Derivatives
  • Dimerization (BIM-46187) enhances activity due to dual binding site engagement .
Pyrimidine Analogues
  • Applications : Antibacterial agents (e.g., hydrazone derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine) with MIC values <1 µg/mL against Staphylococcus aureus .

Physicochemical and Pharmacokinetic Properties

Property 1-Ethyl Derivative 1-Chloro Derivative BIM-46174
Molecular Weight 268.138 g/mol ~300 g/mol (estimated) 534.6 g/mol (dimer)
LogP ~1.2 (predicted) ~1.5 ~2.8
Solubility Moderate in aqueous HCl Low (requires formulation) Low
Metabolic Stability High (ethyl group reduces oxidation) Moderate Low (dimer susceptibility)

Biological Activity

1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS No. 1379826-07-9) is a compound of increasing interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action and therapeutic implications.

  • Molecular Formula : C8_8H13_{13}N3_3
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 1379826-07-9

This compound has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors can lead to significant physiological effects:

  • Sleep Modulation : The compound has been shown to decrease alertness and increase the duration of both REM and NREM sleep in animal models. This suggests potential use in treating sleep disorders such as insomnia .
  • Cognitive Enhancement : In studies involving rats, the compound has demonstrated the ability to enhance memory function and reduce symptoms associated with post-traumatic stress disorder (PTSD) .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Sleep Disorders : Its orexin receptor antagonism indicates potential for developing treatments for various sleep disorders.
  • Stress-Related Syndromes : The compound's effects on memory and stress response make it a candidate for managing PTSD and other stress-related conditions.
  • Cognitive Dysfunction : Its ability to enhance cognitive function could be beneficial in treating cognitive impairments associated with psychiatric disorders .

Case Studies

Several studies have explored the effects of this compound:

  • Orexin Receptor Antagonism :
    • A study demonstrated that administration of this compound resulted in a dose-dependent decrease in active wakefulness and locomotion in rodents. This was accompanied by an increase in sleep duration .
  • Memory Enhancement :
    • In a rat model designed to assess memory function, the compound significantly improved performance on tasks requiring memory recall compared to control groups .
  • Post-Traumatic Stress Disorder Model :
    • The compound showed promise in reducing anxiety-like behaviors in a PTSD model in rats, suggesting its potential utility in treating anxiety disorders linked to traumatic experiences .

Summary Table of Biological Activities

Biological Activity Effect Study Reference
Orexin Receptor AntagonismDecreased alertness; increased REM/NREM sleep
Memory Function EnhancementImproved memory recall in rats
Anxiety ReductionReduced anxiety-like behaviors in PTSD models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.